(Z)-7,8-dimethoxy-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-7,8-dimethoxy-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is a useful research compound. Its molecular formula is C21H20N2O4 and its molecular weight is 364.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-7,8-Dimethoxy-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is a synthetic compound with potential biological activity. Its structure suggests it may interact with various biological targets, particularly in oncology and pharmacology. This article reviews the existing literature on its biological activities, including cytotoxicity, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique pyrroloquinazoline framework. The presence of methoxy groups at the 7 and 8 positions and a benzylidene moiety enhances its lipophilicity and may influence its interaction with biological targets.
Cytotoxicity
Recent studies have indicated that derivatives of quinazolinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been shown to inhibit the growth of human breast cancer cells (MCF-7) and ovarian cancer cells (A2780) with IC50 values ranging from 0.14 to 2.98 µM depending on structural modifications .
Table 1: Cytotoxicity of Quinazolinone Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 2i | MCF-7 | 0.173 ± 0.012 |
Compound 3i | MCF-7 | 0.177 ± 0.032 |
Compound 2h | A2780 | 0.079 ± 0.015 |
Compound 3g | A2780 | 0.084 ± 0.020 |
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor of various tyrosine kinases, which are crucial in cancer progression. Studies have demonstrated that related quinazolinone derivatives effectively inhibit cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR) .
Table 2: Enzyme Inhibition by Quinazolinone Derivatives
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
Compound 2i | CDK2 | 0.173 ± 0.012 |
Compound 3i | HER2 | 0.079 ± 0.015 |
Compound 3f | EGFR | Similar to control |
The findings indicate that these compounds can serve as effective leads for developing new anticancer agents targeting key signaling pathways involved in tumor growth.
Molecular docking studies suggest that quinazolinone derivatives like this compound may act as ATP non-competitive inhibitors against CDK2 and ATP competitive inhibitors against EGFR . This dual inhibition mechanism could provide a therapeutic advantage by simultaneously targeting multiple pathways involved in cancer cell proliferation.
Case Studies
Several case studies have explored the pharmacological potential of similar compounds:
- Breast Cancer Treatment : A study evaluated the efficacy of a quinazolinone derivative in MCF-7 cell lines, demonstrating significant apoptosis induction through caspase activation.
- Ovarian Cancer Models : Another investigation focused on A2780 cell lines treated with various quinazolinone analogs, revealing enhanced cytotoxicity correlated with specific structural modifications.
Propiedades
IUPAC Name |
(3Z)-7,8-dimethoxy-3-[(4-methoxyphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-25-15-6-4-13(5-7-15)10-14-8-9-23-17-12-19(27-3)18(26-2)11-16(17)21(24)22-20(14)23/h4-7,10-12H,8-9H2,1-3H3/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UREHHZLGXNTRTF-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCN3C2=NC(=O)C4=CC(=C(C=C43)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/CCN3C2=NC(=O)C4=CC(=C(C=C43)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.